3-bromo-4-iodopyridine-2-carbonitrile
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Overview
Description
3-bromo-4-iodopyridine-2-carbonitrile is a chemical compound with the molecular formula C6H2BrIN2 and a molecular weight of 308.90 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and iodine atoms in the pyridine ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-iodopyridine-2-carbonitrile typically involves the halogenation of pyridine derivatives. One common method is the bromination and iodination of 2-cyanopyridine. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions to achieve the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-iodopyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
3-bromo-4-iodopyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and the development of bioactive molecules.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-chloropyridine-2-carbonitrile
- 3-bromo-4-fluoropyridine-2-carbonitrile
- 3-bromo-4-methylpyridine-2-carbonitrile
Uniqueness
3-bromo-4-iodopyridine-2-carbonitrile is unique due to the presence of both bromine and iodine atoms on the pyridine ring. This combination of halogens can provide distinct reactivity and selectivity in chemical reactions compared to other halogenated pyridine derivatives. The iodine atom, in particular, can enhance the compound’s ability to participate in coupling reactions and form more complex structures.
Properties
IUPAC Name |
3-bromo-4-iodopyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZQBATYJMTTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrIN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.90 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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